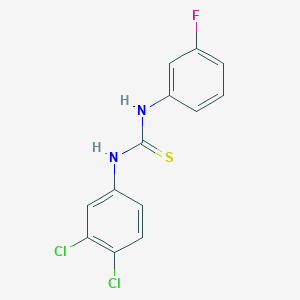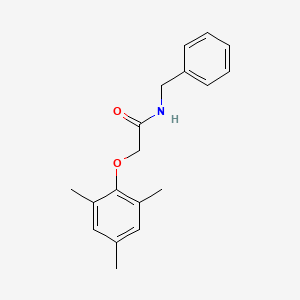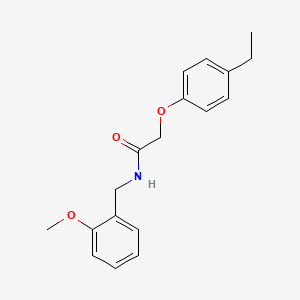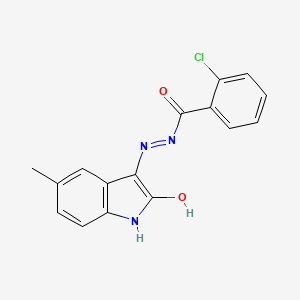![molecular formula C19H22N2S B5771906 2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-thione](/img/structure/B5771906.png)
2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-thione, commonly known as Spiroindolinone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Spiroindolinone is a heterocyclic compound that has a unique spirocyclic structure, which makes it an attractive target for medicinal chemists.
作用機序
The mechanism of action of Spiroindolinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. The compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes, including cell growth and division. Additionally, Spiroindolinone has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Spiroindolinone are diverse and depend on the specific enzymes and receptors that are targeted. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of Spiroindolinone is its ease of synthesis, which makes it an attractive target for medicinal chemists. Additionally, the compound exhibits potent inhibitory activity against a variety of enzymes and receptors, making it a versatile tool for studying various cellular processes. However, one of the limitations of Spiroindolinone is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of Spiroindolinone. One potential area of research is the development of more potent and selective inhibitors of specific enzymes and receptors. Additionally, the compound's anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new therapies for various diseases. Finally, the use of Spiroindolinone as a tool for studying cellular processes and signaling pathways is an area of research that is likely to continue to grow in the future.
合成法
The synthesis of Spiroindolinone can be achieved through various methods, including the reaction of 2-aminobenzophenones with cyclic ketones or aldehydes in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-aminobenzophenones with isatin derivatives in the presence of a base catalyst. The synthesis of Spiroindolinone is a relatively straightforward process, and the compound can be obtained in moderate to high yields.
科学的研究の応用
Spiroindolinone has been extensively studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, including protein kinases, phosphodiesterases, and histone deacetylases. These enzymes and receptors are involved in various cellular processes, including cell growth, proliferation, and differentiation, making them attractive targets for drug discovery.
特性
IUPAC Name |
2-ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-2-15-20-17-14-9-5-4-8-13(14)12-19(10-6-3-7-11-19)16(17)18(22)21-15/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKJLHUVJKYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=S)C2=C(N1)C3=CC=CC=C3CC24CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5771839.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5771844.png)

![methyl 3-[(5-methyl-2-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771857.png)

![ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate](/img/structure/B5771898.png)





